molecular formula C21H24N2O3S B2990035 N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1090554-34-9

N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Katalognummer B2990035
CAS-Nummer: 1090554-34-9
Molekulargewicht: 384.49
InChI-Schlüssel: YOMGJUHLYPSPPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
The exact mass of the compound N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Asymmetric Cyclopropanation and GABA B Antagonists

Research by Midura and Mikołajczyk (2002) explores the asymmetric cyclopropanation of chiral vinyl sulfoxides, leading to the synthesis of enantiomerically pure cyclopropane-phosphonic acid, a constrained analog of the GABA B antagonist, phaclofen. This study underscores the significance of cyclopropane motifs in developing pharmaceutical agents targeting the GABAergic system (Midura & Mikołajczyk, 2002).

Palladium-Catalyzed Nucleophilic Substitutions

Stolle et al. (1992) detail the palladium(0)-catalyzed nucleophilic substitutions of cyclopropyl esters and chlorides, which afford high synthetic potential building blocks. This work illustrates the versatility of cyclopropyl-containing compounds in organic synthesis and their potential for creating complex molecular architectures (Stolle et al., 1992).

Synthesis and Antimicrobial Evaluation

Darwish et al. (2014) report the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety with promising antimicrobial properties. This research highlights the utility of sulfonamide groups in the development of new antimicrobial agents, suggesting a potential application area for compounds with similar functional groups (Darwish et al., 2014).

Opioid Kappa Agonists Development

Research by Costello et al. (1991) into the synthesis and evaluation of N-substituted acetamide derivatives as opioid kappa agonists demonstrates the therapeutic potential of cyclopropyl and phenylacetamide derivatives in pain management and addiction medicine (Costello et al., 1991).

Cyclization of Ortho-Cyclopropylphenylacetamides

Lebedev et al. (1998) studied the electron impact-induced cyclization of ortho-cyclopropylphenylacetamides, leading to the synthesis of benzoxazines. This research provides insight into the cyclization reactions of cyclopropyl-containing compounds, relevant for the development of novel chemical entities with potential pharmacological activities (Lebedev et al., 1998).

Eigenschaften

IUPAC Name

N-[cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-16-7-9-17(10-8-16)13-14-27(25,26)22-15-20(24)23-21(19-11-12-19)18-5-3-2-4-6-18/h2-10,13-14,19,21-22H,11-12,15H2,1H3,(H,23,24)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMGJUHLYPSPPC-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NC(C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NC(C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyclopropyl(phenyl)methyl]-2-[2-(4-methylphenyl)ethenesulfonamido]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.